molecular formula C19H21ClF3N5O2 B10757065 N-[2-({[amino(Imino)methyl]amino}oxy)ethyl]-2-{6-Chloro-3-[(2,2-Difluoro-2-Phenylethyl)amino]-2-Fluorophenyl}acetamide CAS No. 409081-52-3

N-[2-({[amino(Imino)methyl]amino}oxy)ethyl]-2-{6-Chloro-3-[(2,2-Difluoro-2-Phenylethyl)amino]-2-Fluorophenyl}acetamide

Cat. No.: B10757065
CAS No.: 409081-52-3
M. Wt: 443.8 g/mol
InChI Key: DZEJHPMTDNDECN-UHFFFAOYSA-N
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Description

N-[2-({[amino(imino)methyl]amino}oxy)ethyl]-2-{6-chloro-3-[(2,2-difluoro-2-phenylethyl)amino]-2-fluorophenyl}acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, imino, and fluoro groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[amino(imino)methyl]amino}oxy)ethyl]-2-{6-chloro-3-[(2,2-difluoro-2-phenylethyl)amino]-2-fluorophenyl}acetamide involves several steps, starting from acyclic starting materials. The process typically includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) and reagents such as 3-chloroperoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for higher yields and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[amino(imino)methyl]amino}oxy)ethyl]-2-{6-chloro-3-[(2,2-difluoro-2-phenylethyl)amino]-2-fluorophenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylsulfonyl derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-[2-({[amino(imino)methyl]amino}oxy)ethyl]-2-{6-chloro-3-[(2,2-difluoro-2-phenylethyl)amino]-2-fluorophenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-({[amino(imino)methyl]amino}oxy)ethyl]-2-{6-chloro-3-[(2,2-difluoro-2-phenylethyl)amino]-2-fluorophenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens like Trypanosoma brucei and Plasmodium falciparum . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-({[amino(imino)methyl]amino}oxy)ethyl]-2-{6-chloro-3-[(2,2-difluoro-2-phenylethyl)amino]-2-fluorophenyl}acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and development.

Properties

CAS No.

409081-52-3

Molecular Formula

C19H21ClF3N5O2

Molecular Weight

443.8 g/mol

IUPAC Name

2-[6-chloro-3-[(2,2-difluoro-2-phenylethyl)amino]-2-fluorophenyl]-N-[2-(diaminomethylideneamino)oxyethyl]acetamide

InChI

InChI=1S/C19H21ClF3N5O2/c20-14-6-7-15(27-11-19(22,23)12-4-2-1-3-5-12)17(21)13(14)10-16(29)26-8-9-30-28-18(24)25/h1-7,27H,8-11H2,(H,26,29)(H4,24,25,28)

InChI Key

DZEJHPMTDNDECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=C(C(=C(C=C2)Cl)CC(=O)NCCON=C(N)N)F)(F)F

Origin of Product

United States

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